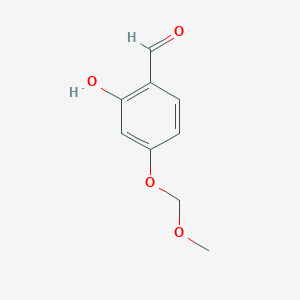

2-Hydroxy-4-(methoxymethoxy)benzaldehyde

Description

Structural Context within Functionalized Aromatic Aldehydes and Protected Phenols

From a structural standpoint, 2-Hydroxy-4-(methoxymethoxy)benzaldehyde belongs to the class of functionalized aromatic aldehydes. The aldehyde group is an electron-withdrawing group, which influences the reactivity of the aromatic ring. The hydroxyl group at the ortho position can form an intramolecular hydrogen bond with the aldehyde's carbonyl oxygen, a feature that can modulate its chemical properties.

Crucially, the methoxymethoxy (MOM) group serves as a protecting group for the phenol (B47542) at the 4-position. In organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The MOM group is an acetal, which is stable under a variety of reaction conditions, particularly basic and nucleophilic environments, yet can be readily removed under acidic conditions to regenerate the hydroxyl group. This characteristic is fundamental to its application in multi-step syntheses.

The synthesis of this compound typically involves the regioselective protection of the 4-hydroxyl group of 2,4-dihydroxybenzaldehyde (B120756). The selectivity for the 4-position over the 2-position is attributed to the intramolecular hydrogen bonding between the 2-hydroxyl group and the adjacent carbonyl group, which reduces the nucleophilicity of the 2-hydroxyl group. nih.gov The protection is commonly achieved using chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.org

Academic Significance and Research Focus as a Synthetic Intermediate

The primary academic significance of this compound lies in its role as a versatile synthetic intermediate. Its structure provides a strategic platform for the elaboration of more complex molecular architectures, particularly in the synthesis of natural products and other biologically active compounds.

The aldehyde functionality serves as a handle for a wide range of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol (B89426) reactions. The protected phenol at the 4-position allows for reactions to be carried out on other parts of the molecule without affecting the hydroxyl group. Subsequently, the MOM group can be removed to unveil the free phenol, which can then undergo further functionalization, such as etherification, esterification, or electrophilic aromatic substitution.

While specific, detailed total syntheses explicitly starting from this compound are not extensively documented in readily available literature, its structural motif is present in numerous complex natural products. The strategic use of a MOM-protected dihydroxybenzaldehyde derivative allows for the controlled, stepwise introduction of different functionalities, which is a key principle in modern organic synthesis. The ability to selectively protect one of two hydroxyl groups in a dihydroxybenzaldehyde is a frequently encountered challenge in synthesis, and the successful formation of compounds like this compound is a testament to the sophisticated methods developed by organic chemists to achieve such selectivity.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-6-13-8-3-2-7(5-10)9(11)4-8/h2-5,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLBFPQDUSNVCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=C(C=C1)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373067 | |

| Record name | 2-hydroxy-4-(methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95332-26-6 | |

| Record name | 2-hydroxy-4-(methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Hydroxy 4 Methoxymethoxy Benzaldehyde

Precursor Compounds and Starting Materials

The judicious selection of starting materials is foundational to the successful synthesis of 2-Hydroxy-4-(methoxymethoxy)benzaldehyde. The most common and direct precursor is a dihydroxybenzaldehyde, where selective protection of one hydroxyl group is a key strategic step.

Utilization of Hydroxy-Benzaldehydes as Core Scaffolds

The primary and most logical starting material for the synthesis of this compound is 2,4-dihydroxybenzaldehyde (B120756). This compound provides the basic benzaldehyde (B42025) framework with hydroxyl groups at the C2 and C4 positions, of which the latter is targeted for methoxymethylation.

The regioselective protection of the 4-hydroxyl group over the 2-hydroxyl group is a critical challenge in the synthesis. This selectivity is often attributed to the presence of intramolecular hydrogen bonding between the hydroxyl group at the C2 position and the adjacent carbonyl group of the aldehyde. This interaction reduces the nucleophilicity of the 2-hydroxyl group, making the 4-hydroxyl group more available for reaction. mdpi.com

Role of Chloromethyl Methylether (MOM-Cl) in Methoxymethoxy Protection

Chloromethyl methyl ether (MOM-Cl) is a widely employed reagent for the protection of hydroxyl groups as methoxymethyl (MOM) ethers. The MOM ether is stable under a variety of reaction conditions, yet can be readily cleaved when desired, making it an effective protecting group in multi-step syntheses.

The reaction involves the nucleophilic attack of the phenoxide ion (generated from the hydroxyl group) on the electrophilic carbon of MOM-Cl. This process is typically facilitated by a non-nucleophilic base, which deprotonates the hydroxyl group without competing with the substrate for the MOM-Cl. Commonly used bases include potassium carbonate (K₂CO₃) and cesium bicarbonate (CsHCO₃) in solvents such as acetone or acetonitrile. nih.govnih.gov The use of cesium bicarbonate has been reported to provide excellent regioselectivity and high yields for the 4-alkylation of 2,4-dihydroxybenzaldehydes. nih.govnih.gov

Regiospecific Functionalization and Aldehyde Introduction

The introduction of the methoxymethoxy group at the desired position and the presence of the aldehyde functionality are achieved through specific chemical transformations. These can involve direct etherification of a dihydroxybenzaldehyde or formylation of a pre-functionalized aromatic ring.

Etherification Reactions (e.g., Phenol (B47542) with Methoxymethanol (B1221974) under Acidic Conditions)

The direct etherification of 2,4-dihydroxybenzaldehyde with MOM-Cl is a common route to this compound. The reaction conditions are crucial for achieving high regioselectivity for the 4-hydroxyl group.

An alternative and safer approach to using the carcinogenic MOM-Cl is the use of dimethoxymethane (B151124) (also known as methylal) in the presence of a Lewis acid catalyst such as phosphorus pentoxide. atamanchemicals.com This method generates the MOM ether in situ, avoiding the handling of the hazardous MOM-Cl.

A study on the regioselective protection of 3,4-dihydroxybenzaldehyde reported that using MOMCl with potassium carbonate in acetone resulted in an 8/2 mixture of the 4-protected and 3-protected isomers, respectively, with a combined yield of 87%. nih.gov While this is a different isomer, it highlights the potential for mixtures and the importance of optimizing conditions for regioselectivity.

Table 1: Comparison of Bases for Regioselective Alkylation of 2,4-dihydroxybenzaldehyde

| Base | Solvent | Temperature (°C) | Yield of 4-alkylated product (%) | Reference |

| CsHCO₃ | CH₃CN | 80 | up to 95 | nih.govnih.gov |

| K₂CO₃ | Acetone | Room Temp | - | nih.gov |

Vilsmeier-Haack Formylation on Related Aromatic Precursors

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, including phenols and their ethers. organic-chemistry.orgjk-sci.comchemistrysteps.comwikipedia.org This reaction could be employed in an alternative synthetic route where a methoxymethoxy-protected phenol is formylated to introduce the aldehyde group. For instance, 3-(methoxymethoxy)phenol could serve as a precursor.

The Vilsmeier-Haack reagent, typically a chloroiminium salt, is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org The electron-donating nature of the methoxymethoxy group would direct the formylation to the ortho and para positions. In the case of 3-(methoxymethoxy)phenol, formylation would be expected to occur at the positions ortho and para to the hydroxyl group's original position, which would include the desired C2 position. Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde. jk-sci.comchemistrysteps.com

Isolation and Purification Techniques

Following the synthetic reaction to produce this compound, the crude product is typically isolated through a standard aqueous work-up. This involves quenching the reaction, separating the organic and aqueous layers, and washing the organic layer to remove inorganic salts and water-soluble impurities. The solvent is then removed under reduced pressure to yield the crude product, which then requires further purification.

Flash column chromatography is a highly effective and commonly used technique for the purification of this compound from complex mixtures. This method utilizes a stationary phase, typically silica gel, and a mobile phase (eluent) to separate compounds based on their differential adsorption to the stationary phase.

Detailed research findings indicate that for compounds with similar functionalities, such as other protected hydroxybenzaldehydes, specific solvent systems are particularly effective. The choice of eluent is crucial for achieving good separation. A gradient of solvents, typically starting with a less polar mixture and gradually increasing in polarity, is often employed to elute the desired compound while retaining more polar impurities on the column.

For the purification of MOM-protected phenols, a common strategy involves using a gradient of petroleum ether and ethyl acetate. researchgate.net Similarly, for a related azoaldehyde, 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde, purification was successfully achieved using column chromatography with an eluent system of dichloromethane and n-hexane. researchgate.net These examples suggest that a solvent system based on a hydrocarbon and a more polar solvent like an ester or a chlorinated solvent would be appropriate for this compound.

Table 1: Representative Flash Column Chromatography Conditions for Related Benzaldehydes

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | Silica Gel | Silica Gel |

| Eluent System | Petroleum Ether / Ethyl Acetate (Gradient) researchgate.net | Dichloromethane / n-Hexane researchgate.net |

| Typical Application | Purification of MOM-protected phenols researchgate.net | Purification of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde researchgate.net |

The process involves dissolving the crude product in a minimal amount of the eluent or a compatible solvent and loading it onto the top of the silica gel column. The eluent is then passed through the column under positive pressure, and fractions are collected sequentially. The composition of these fractions is monitored, often by thin-layer chromatography (TLC), to identify those containing the pure product.

Recrystallization is a purification technique used to remove impurities from a solid compound, yielding a product with high purity. The principle of this method is based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point, while impurities remain either soluble or insoluble at all temperatures.

For aromatic aldehydes, alcohols are often effective recrystallization solvents. For instance, the related compound 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde can be purified by recrystallization from warm 95% ethanol. researchgate.net This suggests that ethanol or a similar alcohol could be a suitable solvent for the recrystallization of this compound.

The general procedure involves dissolving the crude solid in a minimum amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly and undisturbed, which promotes the formation of pure crystals of the desired compound, leaving the impurities dissolved in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.

Table 2: Potential Recrystallization Solvents Based on Structurally Similar Compounds

| Solvent System | Rationale/Related Compound | Procedure Outline |

| Warm 95% Ethanol | Effective for the purification of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde researchgate.net | 1. Dissolve crude product in minimum hot 95% ethanol. 2. Allow to cool slowly to room temperature, then potentially cool further in an ice bath. 3. Collect crystals via filtration. 4. Wash with a small amount of cold 95% ethanol. 5. Dry under vacuum. |

Chemical Reactivity and Transformation Pathways of 2 Hydroxy 4 Methoxymethoxy Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is a versatile functional handle that can readily undergo both oxidation and reduction, providing access to carboxylic acid and primary alcohol derivatives, respectively.

Oxidation Reactions Leading to Carboxylic Acid Derivatives

The aldehyde moiety of 2-Hydroxy-4-(methoxymethoxy)benzaldehyde can be oxidized to the corresponding carboxylic acid, 2-Hydroxy-4-(methoxymethoxy)benzoic acid. This transformation is a common step in the synthesis of more complex molecules. While specific oxidation conditions for this exact substrate are not extensively detailed in the reviewed literature, analogous transformations in similar phenolic aldehydes are well-established. Common oxidizing agents for such conversions include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4), and milder reagents like silver oxide (Ag2O).

A relevant synthetic pathway is the preparation of the closely related 2-hydroxy-4,5-dimethoxybenzoic acid. This suggests that the oxidation of the aldehyde group in the presence of a MOM-protected phenol (B47542) is a feasible transformation. The choice of oxidant and reaction conditions would be crucial to avoid premature deprotection of the MOM group, which is sensitive to strongly acidic conditions.

Table 1: Potential Oxidation Reactions of this compound

| Reactant | Reagent(s) | Product |

| This compound | Mild Oxidizing Agent (e.g., Ag2O) | 2-Hydroxy-4-(methoxymethoxy)benzoic acid |

| This compound | Strong Oxidizing Agent (e.g., KMnO4) | 2-Hydroxy-4-(methoxymethoxy)benzoic acid |

Note: The feasibility and yield of these reactions would require experimental optimization to ensure compatibility with the MOM protecting group.

Reduction Reactions Forming Primary Alcohols

The aldehyde functional group is readily reduced to a primary alcohol, yielding (2-Hydroxy-4-(methoxymethoxy)phenyl)methanol. This transformation is typically achieved with high efficiency using hydride-based reducing agents.

A common and effective method for this reduction involves the use of potassium borohydride (B1222165) (KBH4). This reagent is known for its chemoselectivity, reducing aldehydes and ketones without affecting more robust functional groups. The reaction is typically carried out in an alcoholic solvent, such as ethanol.

Table 2: Reduction of Aldehyde to Primary Alcohol

| Reactant | Reagent(s) | Product |

| This compound | Potassium Borohydride (KBH4), Ethanol | (2-Hydroxy-4-(methoxymethoxy)phenyl)methanol |

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is activated towards electrophilic substitution by the strongly electron-donating hydroxyl and methoxymethoxy groups.

Electrophilic Aromatic Substitution Reactions

The ortho and para directing effects of the hydroxyl and methoxymethoxy groups make the positions ortho and para to them susceptible to attack by electrophiles. Given that the position para to the hydroxyl group is occupied by the methoxymethoxy group, and one ortho position is occupied by the aldehyde, the remaining ortho position to the hydroxyl group (and meta to the aldehyde) is a likely site for substitution.

An example of such reactivity can be inferred from the behavior of structurally similar compounds like o-vanillin (2-hydroxy-3-methoxybenzaldehyde). O-vanillin can undergo azo coupling reactions, a type of electrophilic aromatic substitution, at the position para to the hydroxyl group. This suggests that this compound could undergo similar substitutions, such as nitration, halogenation, or Friedel-Crafts reactions, at the available activated positions on the aromatic ring. The precise regioselectivity would depend on the specific electrophile and reaction conditions.

Chemistry of the Methoxymethoxy (MOM) Protecting Group

The methoxymethoxy (MOM) group is employed as a protecting group for the phenolic hydroxyl function. Its stability and ease of removal under specific conditions are key to its utility in organic synthesis.

Acid-Catalyzed Deprotection Strategies (e.g., using HCl)

The MOM ether is an acetal, which is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions. This selective lability is a cornerstone of its use as a protecting group.

A common method for the deprotection of the MOM group is through acid-catalyzed hydrolysis. This is often achieved by treating the MOM-protected compound with a mineral acid, such as hydrochloric acid (HCl), in a protic solvent like methanol (B129727) or a mixture of methanol and water. The reaction proceeds by protonation of one of the ether oxygens, followed by cleavage of the carbon-oxygen bond to release the free phenol, formaldehyde, and methanol. For instance, the deprotection of a MOM ether can be accomplished by refluxing a methanolic solution of the compound with a catalytic amount of concentrated HCl.

Table 3: Acid-Catalyzed Deprotection of the MOM Group

| Reactant | Reagent(s) | Product |

| This compound | Hydrochloric Acid (HCl), Methanol/Water | 2,4-Dihydroxybenzaldehyde (B120756) |

Condensation and Derivatization Reactions of this compound

This compound is a versatile aromatic aldehyde that serves as a key starting material in the synthesis of more complex molecular architectures. Its aldehyde functional group readily participates in condensation reactions, while the hydroxyl group, protected by a methoxymethyl (MOM) ether, influences the electronic properties and reactivity of the molecule. This section explores two principal transformation pathways: the Claisen-Schmidt condensation for synthesizing chalcones and Schiff base formation for creating multidentate ligands.

Claisen-Schmidt Condensation in Chalcone (B49325) Synthesis

The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry used to synthesize α,β-unsaturated ketones, known as chalcones. numberanalytics.com This reaction is a specific type of crossed aldol (B89426) condensation that occurs between an aromatic aldehyde lacking α-hydrogens, such as this compound, and an enolizable ketone, typically an acetophenone (B1666503) derivative. wikipedia.org

The reaction is most commonly carried out in the presence of a base catalyst. ufms.br Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are frequently used, often in a polar solvent like ethanol. scitepress.orgrasayanjournal.co.inrjpbcs.com The mechanism begins with the deprotonation of the α-carbon of the ketone by the base, forming a nucleophilic enolate ion. numberanalytics.commagritek.com This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde (B42025). The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the highly conjugated and stable chalcone product. numberanalytics.comgordon.edu While base catalysis is common and often results in high yields (90-98%), acid-catalyzed condensations are also possible but may lead to lower yields. ufms.brscitepress.orgrasayanjournal.co.in

In the context of this compound, the methoxymethyl (MOM) group serves as a protecting group for the 4-hydroxyl function. This protection is often necessary to prevent unwanted side reactions under basic conditions. After the chalcone backbone is successfully synthesized, the MOM group can be removed via acid hydrolysis (e.g., using HCl in methanol) to yield the corresponding 2',4-dihydroxychalcone. nih.gov This strategy allows for the synthesis of specific polyhydroxylated chalcones, which are of significant interest for their biological activities. nih.gov

The table below summarizes representative conditions for the Claisen-Schmidt condensation leading to chalcone synthesis.

| Aldehyde | Ketone | Catalyst/Solvent | Product | Yield (%) |

| Substituted Benzaldehydes | 2'-hydroxy-acetophenones | 20% w/v KOH, EtOH | 2'-hydroxychalcones | 22-85 nih.gov |

| 4-hydroxybenzaldehyde (B117250) | 4-methoxyacetophenone | Solid NaOH (Grinding) | 4-hydroxy-4'-methoxychalcone | 70-84 rasayanjournal.co.in |

| Vanillin | Acetophenone | p-toluenesulfonic acid, MeOH | 4-hydroxy-3-methoxychalcone | N/A ufms.br |

| Benzaldehyde | Acetone | 10% NaOH, EtOH | Dibenzalacetone | N/A gordon.edu |

Schiff Base Formation for Ligand Synthesis

This compound readily undergoes condensation with primary amines to form Schiff bases, which are compounds characterized by an azomethine or imine (-C=N-) functional group. researchgate.net This reaction typically involves refluxing equimolar amounts of the aldehyde and the amine in a solvent such as ethanol. mdpi.com

The resulting products, particularly those derived from o-hydroxy aldehydes, are of significant interest in coordination chemistry. nih.gov The presence of the hydroxyl group ortho to the azomethine unit allows the Schiff base to act as a bidentate or polydentate chelating ligand for a wide range of metal ions. ijese.org The imine nitrogen and the phenolic oxygen atoms can coordinate with a metal center to form stable chelate rings. mdpi.com

For instance, the reaction of 2-hydroxy-4-methoxybenzaldehyde (B30951) with ethyl 4-aminobenzoate (B8803810) produces the Schiff base ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate. mdpi.com This ligand has been used to synthesize various copper(II) complexes. mdpi.com The structure of these Schiff bases is often stabilized by a strong intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen (O-H···N), which is a characteristic feature of this class of compounds. mdpi.comnih.gov Spectroscopic methods such as IR, ¹H-NMR, and UV-Vis are essential for characterizing these Schiff bases and their subsequent metal complexes. mdpi.comijser.in X-ray diffraction studies can provide definitive structural information, confirming the coordination mode of the ligand to the metal center. mdpi.com

The table below details the synthesis of a Schiff base from a related hydroxybenzaldehyde and its subsequent complexation with copper(II).

| Aldehyde | Amine | Solvent | Schiff Base Ligand (HL) | Metal Salt | Complex |

| 2-hydroxy-4-methoxybenzaldehyde | 4-aminobenzoic acid ethyl ester | Ethanol | Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate | Cu(NO₃)₂·3H₂O | [Cu(L)(NO₃)(H₂O)₂] mdpi.com |

| 2-hydroxy-4-methoxybenzaldehyde | 4-aminobenzoic acid ethyl ester | Ethanol | Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate | Cu(OAc)₂·H₂O | [Cu(L)(OAc)] mdpi.com |

| 2-hydroxy-4-methoxybenzaldehyde | 4-aminobenzoic acid ethyl ester | Ethanol | Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate | Cu(ClO₄)₂·6H₂O | [Cu(L)(ClO₄)(H₂O)] mdpi.com |

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the connectivity and chemical environment of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 2-Hydroxy-4-(methoxymethoxy)benzaldehyde, the ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton, the aromatic protons, the methylene (B1212753) protons of the methoxymethoxy group, and the methyl protons of the methoxymethoxy group. The chemical shifts (δ), measured in parts per million (ppm), are indicative of the electronic environment of each proton. Furthermore, the splitting patterns (multiplicity) of these signals, arising from spin-spin coupling, reveal the number of adjacent protons, thus helping to establish the substitution pattern on the aromatic ring.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic H | 9.7 - 9.9 | Singlet (s) | N/A |

| Aromatic H (adjacent to CHO) | 7.3 - 7.5 | Doublet (d) | ~8.0 |

| Aromatic H | 6.6 - 6.8 | Doublet of doublets (dd) | ~8.0, ~2.0 |

| Aromatic H (adjacent to OH) | 6.5 - 6.7 | Doublet (d) | ~2.0 |

| Methylene (-O-CH₂-O-) | 5.2 - 5.4 | Singlet (s) | N/A |

| Methyl (-O-CH₃) | 3.4 - 3.6 | Singlet (s) | N/A |

| Hydroxyl (-OH) | 11.0 - 11.5 | Singlet (s) | N/A |

Note: The above data is predictive and based on analogous compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to probe the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are characteristic of the type of carbon atom (e.g., carbonyl, aromatic, aliphatic) and its local electronic environment. This technique is invaluable for confirming the number of carbon atoms and identifying the key functional groups.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehydic C=O | 190 - 195 |

| Aromatic C-OH | 160 - 165 |

| Aromatic C-O(MOM) | 160 - 165 |

| Aromatic C-H | 130 - 135 |

| Aromatic C (ipso to CHO) | 115 - 120 |

| Aromatic C-H | 105 - 110 |

| Aromatic C-H | 100 - 105 |

| Methylene (-O-CH₂-O-) | 90 - 95 |

| Methyl (-O-CH₃) | 55 - 60 |

Note: The above data is predictive and based on analogous compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., HSQC-NMR) for Structural Connectivity

Two-dimensional (2D) NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are powerful tools for establishing direct correlations between protons and the carbon atoms to which they are attached. In an HSQC spectrum of this compound, cross-peaks would appear at the intersection of the ¹H chemical shift of a proton and the ¹³C chemical shift of the carbon it is bonded to. This provides unambiguous evidence for C-H connectivity, greatly aiding in the complete and accurate assignment of the ¹H and ¹³C NMR spectra.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides information about the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, making it an excellent tool for functional group identification and structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Specific functional groups absorb at characteristic frequencies, providing a molecular fingerprint. For this compound, key absorption bands would be expected for the hydroxyl, aldehyde, and ether functionalities, as well as the aromatic ring.

Interactive Data Table: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200 - 3400 (broad) | O-H stretch | Phenolic Hydroxyl |

| 2850 - 3000 | C-H stretch | Aldehydic, Aromatic, Aliphatic |

| 1650 - 1680 | C=O stretch | Aldehyde Carbonyl |

| 1580 - 1620 | C=C stretch | Aromatic Ring |

| 1100 - 1250 | C-O stretch | Ether (Methoxymethoxy) |

Note: The above data is predictive and based on analogous compounds. Actual experimental values may vary.

Fourier-Transform Raman (FT-Raman) Spectroscopy for Vibrational Modes

Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source, where the frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of this compound, the aromatic ring vibrations are typically strong, as are the vibrations of the C=O bond.

Interactive Data Table: Predicted FT-Raman Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3050 - 3100 | Aromatic C-H stretch | Aromatic Ring |

| 1650 - 1680 | C=O stretch | Aldehyde Carbonyl |

| 1580 - 1620 | Aromatic Ring Breathing | Aromatic Ring |

| 1100 - 1200 | C-O-C stretch | Ether |

Note: The above data is predictive and based on analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight and elemental composition of a compound, as well as assessing its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. In a typical analysis of this compound, a reversed-phase HPLC column would be used to separate the compound from any impurities or starting materials from a synthesis reaction.

The mass spectrometer would then ionize the compound as it elutes from the column. Based on its chemical formula, C9H10O4, the expected molecular weight is 182.17 g/mol . In positive ion mode, the primary ion observed would likely be the protonated molecule [M+H]+, providing a signal at a mass-to-charge ratio (m/z) of approximately 183.18. The purity of the sample would be determined by integrating the area of the chromatographic peak corresponding to this m/z value relative to the total ion chromatogram.

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) for High-Resolution Mass Determination

For an unambiguous determination of the elemental formula, high-resolution mass spectrometry (HRMS) is employed. Electrospray ionization (ESI) is a soft ionization technique that minimizes fragmentation, making it ideal for determining the mass of the intact molecular ion. A time-of-flight (TOF) analyzer provides high mass accuracy.

For this compound (C9H10O4), the theoretical exact mass of the protonated molecule [M+H]+ can be calculated. This high-precision measurement allows for the confirmation of the chemical formula, distinguishing it from other compounds with the same nominal mass.

| Chemical Formula | Adduct | Theoretical Exact Mass (m/z) |

|---|---|---|

| C9H10O4 | [M+H]+ | 183.0652 |

| C9H10O4 | [M+Na]+ | 205.0471 |

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The structure of this compound contains several chromophores—the benzene (B151609) ring, the carbonyl group (C=O), and oxygen atoms with non-bonding electrons—that give rise to characteristic absorptions.

The expected electronic transitions for this molecule include:

π → π* transitions: These high-energy transitions are associated with the conjugated π-system of the aromatic ring and the carbonyl group. They typically result in strong absorption bands.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the hydroxyl, ether, and carbonyl groups) to an anti-bonding π* orbital. These absorptions are generally weaker than π → π* transitions.

The specific wavelengths of maximum absorbance (λmax) would be influenced by the solvent used and the electronic effects of the substituents on the benzene ring.

X-ray Diffraction (XRD) Analysis for Crystalline Derivatives

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. To perform this analysis on this compound, the compound would first need to be grown as a single, high-quality crystal.

Computational and Theoretical Chemistry Studies of 2 Hydroxy 4 Methoxymethoxy Benzaldehyde and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules with high accuracy. nih.gov DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to find the most stable conformation (the optimized geometry) of a molecule by minimizing its energy. mdpi.comniscpr.res.inresearchgate.net This process yields crucial information about bond lengths, bond angles, and dihedral angles.

For benzaldehyde (B42025) derivatives, DFT studies confirm that the molecular framework is generally planar. acs.org In the case of 2-Hydroxy-4-(methoxymethoxy)benzaldehyde, the presence of an intramolecular hydrogen bond between the hydroxyl group at the 2-position and the aldehyde's carbonyl oxygen is predicted, a feature common in salicylaldehyde (B1680747) and its derivatives. acs.org This hydrogen bond contributes to the planarity and stability of the molecule. The methoxymethoxy group at the 4-position introduces additional conformational possibilities, which can be explored through computational scans of the potential energy surface. mahendrapublications.com

Below is a table representing typical geometric parameters that would be obtained from a DFT optimization, based on data from related benzaldehyde structures.

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.22 Å |

| Bond Length | C-O (hydroxyl) | ~1.36 Å |

| Bond Length | C-C (aromatic) | ~1.40 Å |

| Bond Angle | C-C-O (hydroxyl) | ~121° |

| Bond Angle | C-C=O (aldehyde) | ~124° |

| Hydrogen Bond | O···H (intramolecular) | ~1.80 Å |

This table is illustrative and contains representative values based on DFT calculations of salicylaldehyde and its derivatives to demonstrate the type of data generated. acs.org

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules and predict their electronic absorption spectra (UV-Visible spectra). nih.gov This method calculates the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states, and the oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net

Computational studies on analogous compounds, such as 4-hydroxybenzaldehyde (B117250) and other substituted benzaldehydes, have successfully used the TD-DFT/B3LYP method to predict their UV-Vis spectra. mdpi.com These studies show that the absorption bands typically arise from π → π* transitions within the aromatic system. rsc.org For this compound, TD-DFT calculations would be expected to predict several absorption maxima. The analysis of the molecular orbitals involved in these transitions, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can explain the nature of the electronic excitations. mdpi.comresearchgate.net

The table below shows predicted electronic spectral data for the related compound 4-hydroxybenzaldehyde, calculated using the TD-DFT approach. mdpi.comresearchgate.net

| Excitation Energy (E) | Wavelength (λ) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 3.91 eV | 316 nm | 0.0001 | HOMO-1 → LUMO |

| 4.74 eV | 262 nm | 0.4092 | HOMO → LUMO |

| 4.83 eV | 256 nm | 0.0061 | HOMO-2 → LUMO |

Data based on TD-DFT calculations for 4-hydroxybenzaldehyde. mdpi.comresearchgate.net

Molecular Modeling and Simulation Approaches

While quantum mechanics provides insights into the intrinsic properties of single molecules, molecular modeling and simulation techniques are used to study the behavior of molecules in more complex environments.

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can reveal the dynamic behavior of a molecule, including its conformational flexibility and its interactions with surrounding molecules, such as a solvent or a biological receptor. nih.govresearchgate.net

For this compound, an MD simulation could be used to explore the conformational landscape of the flexible methoxymethoxy side chain. It can also be used to study the stability of the intramolecular hydrogen bond in different environments. When studying a ligand-protein complex, MD simulations provide information on the stability of the binding pose, calculating metrics like the root-mean-square deviation (RMSD) to assess how much the ligand's position changes over the course of the simulation. nih.gov Such simulations offer a more dynamic picture of molecular interactions than static models.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and predict their binding affinity and mode of interaction with a specific biological target. nih.gov The output of a docking simulation includes a binding score or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction, and a visual representation of the ligand in the receptor's binding site. researchgate.net

Derivatives of benzaldehyde are known to interact with various enzymes, such as tyrosinase. researchgate.net A molecular docking study of this compound could be performed to investigate its potential as an inhibitor for such a target. The study would identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.gov

The following table provides an illustrative example of the kind of results obtained from a molecular docking study.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Tyrosinase (Illustrative) | -7.5 | His263, Asn260 | Hydrogen Bond |

| Val283, Phe264 | Hydrophobic Interaction |

This table is a hypothetical representation of molecular docking results, based on typical outcomes from studies on similar benzaldehyde derivatives. niscpr.res.inresearchgate.net

Analysis of Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule, derived from its electronic structure, are crucial for understanding its chemical reactivity. DFT calculations provide access to various descriptors that quantify these properties.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, as defined by conceptual DFT. mdpi.comsciforum.net These include:

Chemical Potential (μ): Measures the escaping tendency of an electron from a system.

Global Hardness (η): Represents the resistance to change in the electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. sciforum.net

These descriptors are valuable for predicting how a molecule will behave in a chemical reaction. niscpr.res.in Studies on 4-hydroxybenzaldehyde have used DFT to calculate these parameters to assess its reactivity. mdpi.comsciforum.net

The table below presents calculated reactivity descriptors for 4-hydroxybenzaldehyde as a representative example.

| Parameter | Symbol | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.52 |

| LUMO Energy | ELUMO | -1.51 |

| HOMO-LUMO Gap | ΔE | 5.01 |

| Chemical Potential | μ | -4.01 |

| Global Hardness | η | 2.50 |

| Electrophilicity Index | ω | 3.22 |

Data based on DFT calculations for 4-hydroxybenzaldehyde. mdpi.comsciforum.net

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, a HOMO-LUMO analysis would involve calculating the energies of these frontier orbitals. This would help in understanding the electron-donating and accepting capabilities of the molecule, which are crucial for predicting its behavior in chemical reactions. The analysis would typically show the distribution of the HOMO and LUMO across the molecule, indicating the most probable sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

| Parameter | Value (eV) | Description |

| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | Data not available | ELUMO - EHOMO |

Note: This table is for illustrative purposes only. No published data is available.

Molecular Electrostatic Potential (MESP) Surface Mapping

Molecular Electrostatic Potential (MESP) surface mapping is a computational technique used to visualize the charge distribution within a molecule. It provides a color-coded map of the electrostatic potential on the electron density surface. Different colors represent different potential values, typically with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values.

Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters, including vibrational frequencies (Infrared and Raman spectra), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are highly valuable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, theoretical calculations would provide a predicted vibrational spectrum, with specific frequencies corresponding to the stretching and bending modes of its functional groups (e.g., O-H, C=O, C-O, C-H). Similarly, the electronic transitions could be calculated to predict the UV-Vis absorption maxima. Theoretical NMR chemical shifts for the various proton and carbon atoms in the molecule would also be calculated to aid in the assignment of experimental NMR data.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| Infrared (IR) | C=O stretching frequency | Data not available |

| Infrared (IR) | O-H stretching frequency | Data not available |

| UV-Visible | λmax | Data not available |

| 1H NMR | Chemical Shift (CHO proton) | Data not available |

| 13C NMR | Chemical Shift (C=O carbon) | Data not available |

Note: This table is for illustrative purposes only. No published data is available.

Role of 2 Hydroxy 4 Methoxymethoxy Benzaldehyde As a Building Block in Advanced Organic Synthesis

Synthesis of Substituted Chalcones for Diverse Applications

The Claisen-Schmidt condensation is a cornerstone reaction in flavonoid chemistry, enabling the synthesis of chalcones by reacting an aromatic aldehyde with an acetophenone (B1666503) in the presence of a base. 2-Hydroxy-4-(methoxymethoxy)benzaldehyde is an ideal substrate for this reaction, leading to the formation of 2'-hydroxy-chalcone frameworks, which are precursors to a vast array of flavonoids and other biologically active compounds. The methoxymethyl protecting group is crucial as it prevents the acidic phenolic proton from interfering with the base-catalyzed condensation reaction.

The synthesis of novel 2'-hydroxy-chalcone frameworks frequently employs this compound or its corresponding acetophenone derivative. In a typical synthesis, this compound is reacted with an appropriately substituted acetophenone (or benzaldehyde (B42025), if the starting material is the acetophenone version) under basic conditions, such as aqueous potassium hydroxide (B78521) (KOH) in ethanol. nih.gov This reaction yields the protected chalcone (B49325), which can then be deprotected to reveal the free hydroxyl group. For instance, the hydroxylated chalcone can be prepared by removing the methoxymethyl-protecting group using 10% aqueous HCl in methanol (B129727). nih.gov

The versatility of the Claisen-Schmidt condensation allows for the creation of a diverse library of chalcones by varying the substitution pattern on the reacting acetophenone. nih.govresearchgate.net This method is highly efficient, with yields for chalcone formation reported to range from moderate to excellent (22–85%), depending on the specific substrates used. nih.gov The use of ultrasound irradiation has also been explored as a method to improve reaction times and yields compared to classic reflux agitation. nih.gov

Table 1: Synthesis of 2'-Hydroxy-Chalcone Derivatives

| Starting Aldehyde | Reacting Ketone | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Substituted Benzaldehyde | 2-Hydroxy-4-(methoxymethoxy)-acetophenone | Claisen-Schmidt Condensation | Forms MOM-protected 2'-hydroxy-chalcone, which is later deprotected. | nih.gov |

| This compound | Substituted Acetophenone | Claisen-Schmidt Condensation | Creates diverse chalcones by varying the acetophenone partner. | researchgate.net |

| Alkoxy Acetophenones | Benzaldehyde | Ultrasound-Assisted Claisen-Schmidt | Mild conditions, shorter reaction time, and high yields. | nih.gov |

Once synthesized, chalcone derivatives are evaluated for their biological activities, and structure-activity relationship (SAR) studies are conducted to identify the structural features responsible for their effects. The 2'-hydroxy group, which is unmasked from the methoxymethyl ether, is a critical feature for the biological activity of many chalcones.

SAR studies have revealed several key insights:

Antioxidant Activity : The antioxidant capacity of chalcones is heavily influenced by the number and position of hydroxyl groups. A catechol moiety (two adjacent hydroxyl groups) on the B-ring, combined with a free hydroxyl group on the A-ring, has been shown to be a significant structural requirement for potent radical scavenging properties. mdpi.com For example, chalcone derivatives with two hydroxyl substituents on the B-ring have demonstrated superior antioxidant and lipid peroxidation inhibition activities. nih.gov

Anti-inflammatory Activity : The presence of electron-donating groups, such as hydroxyl and methoxy (B1213986) groups, on both aromatic rings of the chalcone scaffold is strongly correlated with anti-inflammatory properties. mdpi.com These substituents can modulate the electronic properties of the molecule, enhancing its ability to inhibit inflammatory pathways, such as the downregulation of pro-inflammatory cytokines. mdpi.com

Antitumor Activity : The substitution pattern on the chalcone framework plays a crucial role in its antitumor effects. Studies have shown that specific arrangements of methoxy and hydroxyl groups can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells. researchgate.netnih.gov The relationship between the chemical structure of 2'-hydroxychalcones and their ability to induce apoptosis in cancer cell lines like HepG2 has been systematically studied. researchgate.net

Table 2: Structure-Activity Relationship (SAR) Highlights for 2'-Hydroxy-Chalcones

| Structural Feature | Associated Biological Activity | Rationale/Mechanism | Reference |

|---|---|---|---|

| 2'-Hydroxy group on Ring A | General Bioactivity | Acts as a hydrogen bond donor, crucial for binding to biological targets. | nih.govmdpi.com |

| Catechol moiety (di-OH) on Ring B | Antioxidant, Radical Scavenging | Stabilizes radical species through electron donation. | mdpi.com |

| Methoxy groups on Rings A and B | Anti-inflammatory, Antitumor | Electron-donating properties enhance potency and modulate cellular pathways. | mdpi.comnih.gov |

Precursor in the Synthesis of Complex Heterocyclic Compounds

Beyond their intrinsic biological activities, chalcones derived from this compound are valuable intermediates for synthesizing more complex heterocyclic molecules. The α,β-unsaturated carbonyl system in the chalcone backbone is a versatile functionality that can participate in a variety of cyclization reactions.

The deprotected form of the parent compound, 2-hydroxy-4-methoxybenzaldehyde (B30951), is a known precursor to a range of biologically active natural products and their analogs. innovareacademics.in For instance, it has been used in the total synthesis of Urolithin M7, a metabolite produced by gut bacteria with potential health benefits. wikipedia.org

Chalcones themselves are key intermediates in the biosynthesis of all natural flavonoids. researchgate.net In the laboratory, this can be mimicked through synthetic transformations. The 2'-hydroxy-chalcones can be cyclized to form flavanones, which are another important class of flavonoids. This transformation makes this compound a gateway molecule to a wide spectrum of bioactive compounds, including those with antioxidant, antimicrobial, anti-inflammatory, and neuroprotective properties. innovareacademics.inontosight.airesearchgate.net

A pharmaceutical scaffold is a core molecular structure to which various functional groups can be attached to create a library of compounds for drug discovery. The 1,3-diphenyl-2-propen-1-one core of chalcones is an excellent example of such a scaffold. nih.gov By starting with this compound, medicinal chemists can generate a diverse set of chalcones, which can then be used as the primary scaffold or be further elaborated into more complex heterocyclic systems like pyrazolines, isoxazoles, and pyrimidines. These resulting molecules retain the core structure derived from the initial chalcone but present a variety of functional groups in three-dimensional space, allowing for fine-tuning of their pharmacological properties. researchgate.net

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules from a common starting material. The use of this compound fits well within this strategy. The robust and versatile nature of the Claisen-Schmidt condensation allows for a "build/couple/pair" approach.

Build : The core aldehyde provides a foundational block.

Couple : It can be coupled with a wide array of commercially available or readily synthesized acetophenones, each with different electronic and steric properties. This step generates a primary library of chalcones with significant structural diversity.

Pair : The resulting chalcones, with their multiple reactive sites (the α,β-unsaturated ketone, the phenolic hydroxyl group, and other substituents), can undergo various subsequent reactions to produce a range of different heterocyclic scaffolds.

This strategy enables the efficient generation of a large number of distinct compounds, which can be screened for a wide range of biological activities, accelerating the discovery of new therapeutic agents.

Methodologies for Multi-Step Organic Synthesis Utilizing Protected Benzaldehyde Intermediates

In the realm of advanced organic synthesis, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. For multifunctional compounds like dihydroxybenzaldehydes, selective protection of one hydroxyl group over another is crucial for directing reactivity in subsequent steps. This compound serves as a prime example of a protected benzaldehyde intermediate, where the methoxymethyl (MOM) ether masks the more acidic 4-hydroxyl group of 2,4-dihydroxybenzaldehyde (B120756). This protection strategy is vital because the intramolecular hydrogen bond between the 2-hydroxyl group and the aldehyde's carbonyl group makes the 4-hydroxyl group more susceptible to alkylation. nih.govresearchgate.net

The MOM group in this compound provides a robust yet cleavable shield, allowing chemists to perform a variety of transformations on other parts of the molecule without unintended side reactions at the 4-position. This intermediate is particularly valuable in multi-step syntheses leading to natural products and other biologically active molecules where a resorcinol (B1680541) (1,3-dihydroxybenzene) or salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) moiety is a key structural feature.

Methodologies employing this intermediate often involve several key stages:

Selective Protection: The synthesis begins with the regioselective protection of the 4-hydroxyl group of 2,4-dihydroxybenzaldehyde. This is typically achieved using methoxymethyl chloride (MOMCl) in the presence of a mild base like potassium carbonate in a solvent such as acetone. nih.gov This step yields this compound, setting the stage for subsequent reactions.

Carbonyl and Hydroxyl Group Transformations: With the 4-position securely blocked, the aldehyde and the free 2-hydroxyl group become the primary sites for chemical modification. The aldehyde functional group is highly versatile and can undergo a wide range of reactions, including:

Nucleophilic Additions: Reactions with organometallic reagents such as Grignard or organolithium compounds to form secondary alcohols.

Reductions: Conversion of the aldehyde to a primary alcohol using reducing agents like sodium borohydride (B1222165).

Oxidations: Transformation into a carboxylic acid.

Wittig Reactions and Related Olefinations: To form carbon-carbon double bonds, extending the carbon skeleton.

Condensation Reactions: Such as aldol (B89426) or Knoevenagel condensations to build more complex structures.

Simultaneously, the free 2-hydroxyl group can be alkylated, acylated, or used to direct ortho-lithiation, enabling further functionalization of the aromatic ring.

Deprotection: The final stage in many synthetic sequences is the removal of the MOM protecting group to unveil the free 4-hydroxyl group. This deprotection is typically accomplished under mild acidic conditions, for which a variety of reagents can be employed. For instance, silica-supported sodium hydrogen sulfate (B86663) provides a heterogeneous and chemoselective method for cleaving phenolic MOM ethers at room temperature. organic-chemistry.org This step is often crucial for restoring the natural structure of the target molecule or for enabling further reactions at the newly liberated hydroxyl group.

The utility of this protected intermediate is highlighted in its application as a precursor for synthesizing various complex organic compounds. ontosight.ai The strategic introduction and removal of the MOM group exemplify a core principle of modern organic synthesis: controlling reactivity through the temporary modification of functional groups to achieve a desired chemical transformation efficiently and in high yield.

Q & A

Q. What computational tools assist in predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Leverage databases like REAXYS and PISTACHIO for reaction pathway predictions. Density Functional Theory (DFT) calculations can model electron density changes at the aldehyde group, guiding catalyst selection (e.g., Brønsted acids for aldol reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.